molecular formula C13H17NO B181688 Spiro[isochroman-1,4'-piperidine] CAS No. 180160-97-8

Spiro[isochroman-1,4'-piperidine]

Cat. No.: B181688
CAS No.: 180160-97-8
M. Wt: 203.28 g/mol
InChI Key: SKFZSJIOAVSXCU-UHFFFAOYSA-N
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Description

Spiro[isochroman-1,4’-piperidine] is a heterocyclic compound characterized by a spirocyclic structure where an isochroman ring is fused with a piperidine ring. This unique structure confers distinctive chemical and biological properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

Spiro[isochroman-1,4’-piperidine] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the synthesis of complex molecules and as an intermediate in pharmaceutical manufacturing

Mechanism of Action

Target of Action

Spiro[isochroman-1,4’-piperidine] is a potential sigma ligand . Sigma (σ) receptors are widely distributed in the central nervous system and other vital peripheral organs . They regulate a number of physiological processes, making sigma selective ligands of therapeutic importance .

Mode of Action

The interaction of Spiro[isochroman-1,4’-piperidine] with its targets, the σ receptors, results in a variety of physiological effects. For instance, σ-1 receptors play a role in the regulation of gastrointestinal effects, the modulation of opioid analgesia, and the attenuation of cocaine-induced locomotor activity and toxicity .

Biochemical Pathways

It is known that the compound interacts with σ receptors, which are involved in a variety of physiological processes .

Pharmacokinetics

Its molecular weight, LogP, and other physicochemical properties suggest that it could be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of Spiro[isochroman-1,4’-piperidine]'s action are likely to be diverse, given its interaction with σ receptors. These receptors are involved in a wide range of physiological processes, from the regulation of gastrointestinal effects to the modulation of opioid analgesia .

Action Environment

The action, efficacy, and stability of Spiro[isochroman-1,4’-piperidine] can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the σ receptors in different tissues .

Future Directions

While specific future directions for Spiro[isochroman-1,4’-piperidine] were not found in the search results, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Spiro[isochroman-1,4’-piperidine] involves the reaction of isochroman derivatives with piperidine under specific conditions. For instance, trifluoroacetic acid can be added to a solution of the precursor compound in dichloromethane, and the reaction is stirred at room temperature for a couple of hours .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products depend on the type of reaction. For instance, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
  • Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
  • Spiro-flavonoids

Uniqueness

Spiro[isochroman-1,4’-piperidine] is unique due to its spirocyclic structure, which provides rigidity and specific spatial arrangement. This uniqueness allows for selective interactions with biological targets, making it a valuable compound in drug discovery and other applications .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZSJIOAVSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569830
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-97-8
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1′-benzyl-3,4-dihydrospiro[isochromene-1,4′-piperidine] (0.40 g, 1.3 mmol) in ethanol (15 ml) was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 0.14 g) the reaction vessel was filled with hydrogen gas. The mixture was stirred for 18 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (0.23 g) as white solid with a purity of approx. 88% as assessed by 1H-NMR (contaminated with 1′-ethyl-3,4-dihydrospiro[isochromene-1,4′-piperidine]). MS m/e: 204 (M+H+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

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